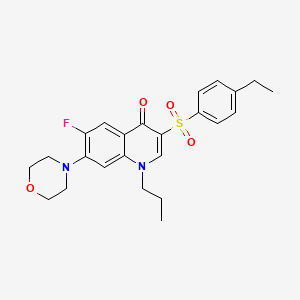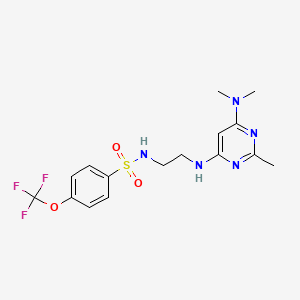
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound known for its unique molecular structure and potential applications across various scientific fields. With its multiple functional groups and aromatic rings, this compound is intriguing for researchers exploring its chemical behavior and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps, including the formation of the pyrimidinyl ring, the attachment of the dimethylamino and methyl groups, and the final sulfonamide formation
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to enhance yield and purity. This can be achieved through techniques like high-performance liquid chromatography (HPLC) for purification, and possibly the use of catalysts to expedite the reactions. The scale-up process would focus on efficient solvent usage, recycling of reagents, and ensuring safety protocols are strictly followed.
化学反応の分析
Types of Reactions
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo several types of chemical reactions, including:
Oxidation: May involve transformation of the dimethylamino group to a nitroso or nitro derivative.
Reduction: Potentially reduces the sulfonyl group to a sulfinyl group under specific conditions.
Substitution: Nucleophilic or electrophilic substitutions may occur on the aromatic rings.
Common Reagents and Conditions
Oxidation may employ reagents like hydrogen peroxide or potassium permanganate under acidic conditions. Reduction might utilize agents like sodium borohydride or lithium aluminum hydride. Substitutions could involve halogenating agents or other nucleophiles/electrophiles suitable for aromatic substitution.
Major Products
The oxidation of the compound can lead to nitroso or nitro derivatives, while reduction can yield sulfinyl or amine derivatives. Substitution reactions depend on the reacting agents but can generate various substituted aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its reactivity and potential use as a building block in the synthesis of more complex molecules. Its unique structure can aid in developing new synthetic methods.
Biology
In biological research, it may be used as a probe to study enzyme interactions or as a molecular scaffold for designing bioactive molecules.
Medicine
This compound has potential medicinal applications, including its role as a pharmacophore in the design of new therapeutic agents targeting specific biological pathways.
Industry
Industrially, it could be used in the development of novel materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
Molecular Targets and Pathways
The specific mechanism by which N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide exerts its effects depends on its target application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity and thereby influencing cellular pathways.
類似化合物との比較
Comparison and Uniqueness
Compared to other similar sulfonamide compounds, N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide stands out due to its combined aromatic and heterocyclic structure, which can offer unique interactions in biological systems.
List of Similar Compounds
N-(4-methoxyphenyl)-4-(trifluoromethoxy)benzenesulfonamide
N-(2-(methylamino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
4-(trifluoromethoxy)benzenesulfonamide
This summary provides a comprehensive overview of the compound's synthesis, reactions, applications, and comparisons. It's a fascinating area for ongoing and future research.
特性
IUPAC Name |
N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N5O3S/c1-11-22-14(10-15(23-11)24(2)3)20-8-9-21-28(25,26)13-6-4-12(5-7-13)27-16(17,18)19/h4-7,10,21H,8-9H2,1-3H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHZANMBNFFBTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NCCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2514001.png)
![2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide](/img/structure/B2514005.png)
![2-(4-[(9H-Fluoren-9-ylmethoxy)carbonyl]thiomorpholin-3-YL)acetic acid](/img/structure/B2514006.png)
![3-((5-(sec-butylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2514007.png)
![N-(2-chlorophenyl)-2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2514010.png)
![2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B2514011.png)
![N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2514014.png)
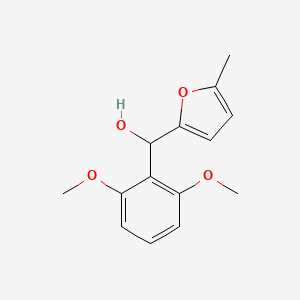
![1-(2-(2-(4-Methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2514016.png)
![N-(1-benzylpiperidin-4-yl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/new.no-structure.jpg)
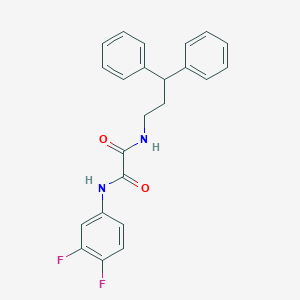
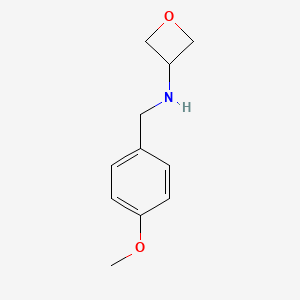
![1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine](/img/structure/B2514022.png)
